molecular formula C7H6N2O B3328011 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile CAS No. 40740-40-7

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B3328011
CAS No.: 40740-40-7
M. Wt: 134.14 g/mol
InChI Key: VVLNIBBMYWUBRU-UHFFFAOYSA-N
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Description

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with formyl, methyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a nitrile-containing precursor with a formylating agent under acidic or basic conditions can yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .

Properties

IUPAC Name

5-formyl-1-methylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-4-6(3-8)2-7(9)5-10/h2,4-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLNIBBMYWUBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Methylpyrrole-2-carbaldehyde (10 g, 91.6 mmol) was dissolved in acetonitrile (100 ml) and cooled to −45° C. Chlorosulfonyl isocyanate (38.9 g, 274.9 mmol) in acetonitrile (40 ml) was added dropwise in the course of 40 minutes. The mixture was subsequently stirred for 12 hours at room temperature. After dropwise addition of dimethylformamide (35 ml), the mixture was warmed to 50° C. for 1 hour. After cooling to room temperature, the reaction mixture was poured onto ice (200 ml) and 2N sodium hydroxide solution (286 ml). The precipitate formed was filtered off with suction. The filtrate was extracted with diethyl ether. The combined ether phases were washed until neutral with dilute sodium hydrogen carbonate solution and water and dried over sodium sulfate. The solvent was distilled out in a water pump vacuum and the residue was combined with the precipitate previously obtained. Recrystallization from petroleum ether gave 4-cyano-1-methylpyrrole-2-carbaldehyde (4.3 g) (see, for example, C. E. Loader et al. Can. J. Chem. (1981), 59, 2673-6) 1-H [sic] NMR (CDCl3) δ=4.0 (s, 3H); 7.2 (s, 1H); 7.3 (s, 1H); 9.6 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
286 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Methylpyrrole-2-carbaldehyde (10 g, 91.6 mmol) was dissolved in acetonitrile (100 ml) and cooled to -45° C. Chlorosulfonyl isocyanate (38.9 g, 274.9 mmol) in acetonitrile (40 ml) was added dropwise over 40 min. The mixture was then stirred at room temperature for 12 h. After dropwise addition of dimethylformamide (35 ml), the mixture was heated at 50° C. for 1 h. After cooling to room temperature, the reaction mixture was added to ice (200 ml) and 2N sodium hydroxide solution (286 ml). The precipitate which formed was filtered off with suction. The filtrate were [sic] extracted with diethyl ether. The combined ether phases were washed with dilute sodium bicarbonate solution and water until neutral and dried over sodium sulfate. The solvent was distilled off under water pump vacuum, and the residue was combined with the previously obtained precipitate. Recrystallization from petroleum ether afforded 4-cyano-1-methylpyrrole-2-carbaldehyde (4.3 g) (see, for example, C. E. Loader et al. Can. J. Chem. 59 (1981) 2673-6).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
286 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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